molecular formula C9H8BrIO2 B2669539 Methyl 3-Bromo-4-iodo-5-methylbenzoate CAS No. 1160574-57-1

Methyl 3-Bromo-4-iodo-5-methylbenzoate

Cat. No.: B2669539
CAS No.: 1160574-57-1
M. Wt: 354.969
InChI Key: RNNLJNAAZHBNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-Bromo-4-iodo-5-methylbenzoate: is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl 3-Bromo-4-iodo-5-methylbenzoate typically involves the bromination and iodination of a methylbenzoate precursor. One common method includes the following steps:

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Methyl 3-Bromo-4-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl 3-Bromo-4-iodo-5-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-iodo-5-methylbenzoate depends on its specific applicationThese interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-Bromo-4-chloro-5-methylbenzoate
  • Methyl 3-Bromo-4-fluoro-5-methylbenzoate
  • Methyl 3-Iodo-4-bromo-5-methylbenzoate

Comparison:

Methyl 3-Bromo-4-iodo-5-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical transformations and interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-bromo-4-iodo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLJNAAZHBNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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